2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172948-44-5
VCID: VC3353052
InChI: InChI=1S/C7H10BrNS2.ClH/c8-7-2-1-6(11-7)5-10-4-3-9;/h1-2H,3-5,9H2;1H
SMILES: C1=C(SC(=C1)Br)CSCCN.Cl
Molecular Formula: C7H11BrClNS2
Molecular Weight: 288.7 g/mol

2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride

CAS No.: 1172948-44-5

Cat. No.: VC3353052

Molecular Formula: C7H11BrClNS2

Molecular Weight: 288.7 g/mol

* For research use only. Not for human or veterinary use.

2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride - 1172948-44-5

Specification

CAS No. 1172948-44-5
Molecular Formula C7H11BrClNS2
Molecular Weight 288.7 g/mol
IUPAC Name 2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C7H10BrNS2.ClH/c8-7-2-1-6(11-7)5-10-4-3-9;/h1-2H,3-5,9H2;1H
Standard InChI Key NYYYGMVOCJEWBE-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Br)CSCCN.Cl
Canonical SMILES C1=C(SC(=C1)Br)CSCCN.Cl

Introduction

Chemical Identity and Properties

Structural Identification

2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride possesses several unique identifiers that facilitate its recognition in chemical databases and research literature. The compound's structure can be described as a brominated thiophene ring connected to an ethanamine group via a methylsulfanyl bridge, with the amine existing as a hydrochloride salt.

Table 1: Structural Identifiers of 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride

IdentifierValue
CAS Number1172948-44-5
IUPAC Name2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine;hydrochloride
Molecular FormulaC7H11BrClNS2
Standard InChIInChI=1S/C7H10BrNS2.ClH/c8-7-2-1-6(11-7)5-10-4-3-9;/h1-2H,3-5,9H2;1H
Standard InChIKeyNYYYGMVOCJEWBE-UHFFFAOYSA-N
SMILESC1=C(SC(=C1)Br)CSCCN.Cl
PubChem Compound ID43810591

The table above outlines the key identifiers associated with the hydrochloride salt form of the compound. It is worth noting that the free base form, 2-[(5-Bromothiophen-2-yl)methylsulfanyl]ethanamine, is also documented in chemical databases with its own set of identifiers including PubChem CID 4962235 and molecular formula C7H10BrNS2 .

Physical and Chemical Properties

The physical and chemical properties of 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride are crucial for understanding its behavior in various experimental conditions and potential applications. The available data on these properties is summarized in the table below.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight288.7 g/mol
Physical StateNot specified in available literature
SolubilityNot specified in available literature
Melting PointNot specified in available literature
Creation DateThe free base form was created in databases on 2005-09-17
Modification DateThe free base form was last modified on 2025-02-22

The molecular weight of the hydrochloride salt (288.7 g/mol) is significantly higher than that of the free base form (252.2 g/mol), reflecting the addition of HCl to form the salt . This salt formation typically enhances water solubility compared to the free base, which is often beneficial for pharmaceutical applications and laboratory handling.

  • The brominated thiophene ring, which is an electron-rich heterocycle

  • The thioether (sulfanyl) linkage, which can act as a weak hydrogen bond acceptor

  • The primary amine, which exists as a protonated ammonium group in the hydrochloride salt form

  • The bromide substituent, which introduces potential for halogen bonding interactions

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